molecular formula C10H10F3NO2 B13627977 Methyl (S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate

Methyl (S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate

Cat. No.: B13627977
M. Wt: 233.19 g/mol
InChI Key: YWIOSOFNZVAHAR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate is a chemical compound characterized by the presence of an amino group, a trifluorophenyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorophenylacetic acid and methylamine.

    Formation of Intermediate: The 2,4,5-trifluorophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amination: The acid chloride is then reacted with methylamine to form the amide intermediate.

    Reduction: The amide intermediate is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product, methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2,4,5-trifluorophenyl)propanoate: Lacks the amino group, resulting in different reactivity and applications.

    2,4,5-Trifluorophenylacetic acid: Lacks the ester and amino groups, limiting its use in certain applications.

Uniqueness

Methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate is unique due to the presence of both the amino and trifluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate

InChI

InChI=1S/C10H10F3NO2/c1-16-10(15)4-9(14)5-2-7(12)8(13)3-6(5)11/h2-3,9H,4,14H2,1H3/t9-/m0/s1

InChI Key

YWIOSOFNZVAHAR-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=C(C=C1F)F)F)N

Canonical SMILES

COC(=O)CC(C1=CC(=C(C=C1F)F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.